molecular formula C13H19NO2 B1325034 N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine CAS No. 906352-71-4

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Cat. No.: B1325034
CAS No.: 906352-71-4
M. Wt: 221.29 g/mol
InChI Key: ZTMRIJRRCHAUNA-UHFFFAOYSA-N
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Description

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a chemical compound with the molecular formula C13H19NO2 It is a benzylamine derivative where the benzyl group is substituted with a tetrahydropyran-4-yloxy group and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzylamine and tetrahydropyran.

    Protection of Hydroxyl Group: The hydroxyl group of 2-hydroxybenzylamine is protected using a suitable protecting group, such as a tetrahydropyranyl group, to form 2-(tetrahydropyran-4-yloxy)benzylamine.

    Methylation: The protected benzylamine is then subjected to methylation using a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydropyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted benzylamine derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and interactions due to its structural similarity to certain biomolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(tetrahydrofuran-4-yloxy)benzylamine: Similar structure with a tetrahydrofuran group instead of a tetrahydropyran group.

    N-methyl-2-(tetrahydropyran-4-yloxy)phenethylamine: Similar structure with a phenethylamine backbone instead of a benzylamine backbone.

Uniqueness

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is unique due to the presence of the tetrahydropyran-4-yloxy group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-10-11-4-2-3-5-13(11)16-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMRIJRRCHAUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640233
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-71-4
Record name N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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